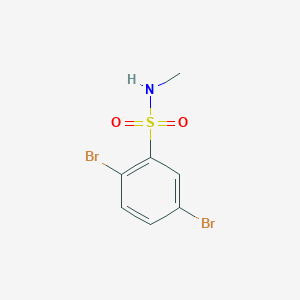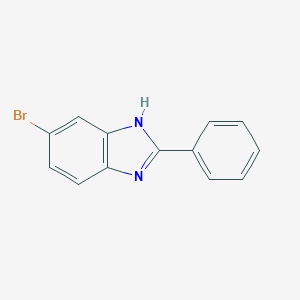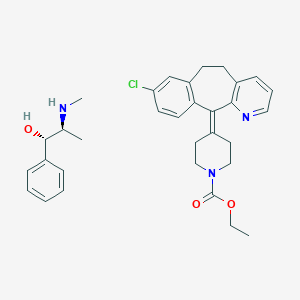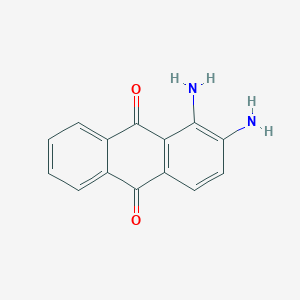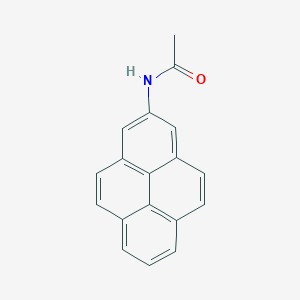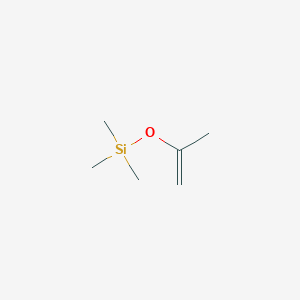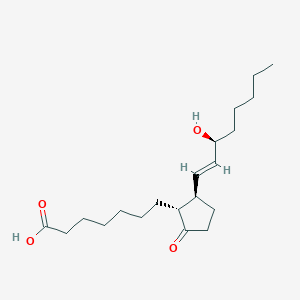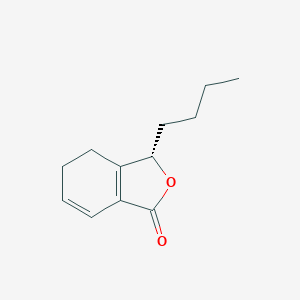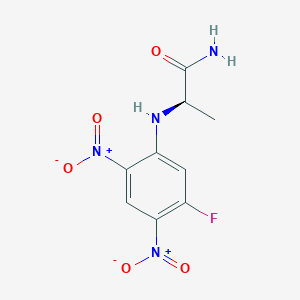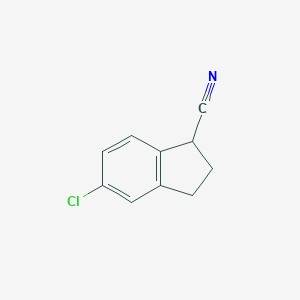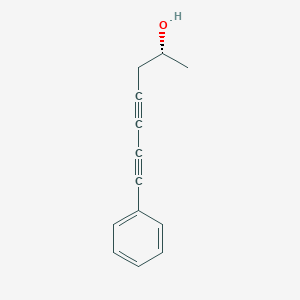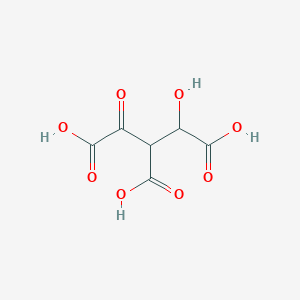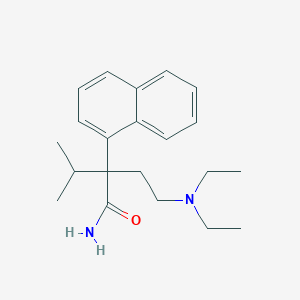
alpha-Isopropyl-alpha-(2-(diethylamino)ethyl)-1-naphthylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Isopropyl-alpha-(2-(diethylamino)ethyl)-1-naphthylacetamide, commonly referred to as lidocaine, is a local anesthetic medication that is commonly used in a variety of medical procedures. Lidocaine is a type of amide local anesthetic that works by blocking the transmission of nerve impulses, which helps to reduce pain and discomfort during medical procedures. In
作用機序
Lidocaine works by blocking the transmission of nerve impulses. It does this by inhibiting the influx of sodium ions into nerve cells, which are necessary for the generation of nerve impulses. By blocking the transmission of nerve impulses, lidocaine helps to reduce pain and discomfort during medical procedures.
生化学的および生理学的効果
Lidocaine has a number of biochemical and physiological effects. It can cause local vasodilation, which can help to reduce pain and discomfort by increasing blood flow to the affected area. Lidocaine can also cause a decrease in heart rate and blood pressure, which can be beneficial in the treatment of cardiac arrhythmias.
実験室実験の利点と制限
Lidocaine has a number of advantages and limitations for lab experiments. One advantage is that it is a widely available and inexpensive local anesthetic, which makes it a popular choice for many researchers. Additionally, lidocaine has a well-established safety profile and is generally considered to be safe for use in humans. However, one limitation of lidocaine is that it can have variable effects depending on the concentration and route of administration, which can make it difficult to control in some experiments.
将来の方向性
There are a number of future directions for lidocaine research. One potential area of research is the development of new formulations of lidocaine that can provide longer-lasting pain relief. Additionally, lidocaine may have potential as a treatment for various neurological disorders, and further research in this area may be warranted. Finally, there may be opportunities to explore the use of lidocaine in combination with other medications to enhance its therapeutic effects.
合成法
Lidocaine can be synthesized through a multistep process that involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenylacetyl chloride. This intermediate is then reacted with diethylamine to form N,N-diethyl-2,6-dimethylphenylacetamide, which is then reacted with 1-naphthylacetyl chloride to form lidocaine.
科学的研究の応用
Lidocaine has a wide range of scientific research applications. It is commonly used as a local anesthetic during medical procedures such as dental work, minor surgeries, and biopsies. Lidocaine is also used in cardiac arrhythmia management and as a treatment for chronic pain. Additionally, lidocaine has been studied for its potential use as a treatment for various neurological disorders such as epilepsy and neuropathic pain.
特性
CAS番号 |
1606-09-3 |
|---|---|
製品名 |
alpha-Isopropyl-alpha-(2-(diethylamino)ethyl)-1-naphthylacetamide |
分子式 |
C21H30N2O |
分子量 |
326.5 g/mol |
IUPAC名 |
2-[2-(diethylamino)ethyl]-3-methyl-2-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C21H30N2O/c1-5-23(6-2)15-14-21(16(3)4,20(22)24)19-13-9-11-17-10-7-8-12-18(17)19/h7-13,16H,5-6,14-15H2,1-4H3,(H2,22,24) |
InChIキー |
RPVBPDPLQFCQRB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(C1=CC=CC2=CC=CC=C21)(C(C)C)C(=O)N |
正規SMILES |
CCN(CC)CCC(C1=CC=CC2=CC=CC=C21)(C(C)C)C(=O)N |
同義語 |
α-[2-(Diethylamino)ethyl]-α-isopropyl-1-naphthaleneacetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




